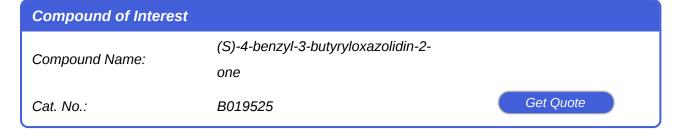


(S)-4-benzyl-3-butyryloxazolidin-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide to (S)-4-benzyl-3-butyryloxazolidin-2-one

This technical guide provides an in-depth overview of **(S)-4-benzyl-3-butyryloxazolidin-2-one**, a chiral auxiliary agent utilized in asymmetric synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

(S)-4-benzyl-3-butyryloxazolidin-2-one is a white solid compound.[1] Its key quantitative properties are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C14H17NO3	[2]
Molecular Weight	247.29 g/mol	[1][2]
IUPAC Name	(4S)-4-benzyl-3-butanoyl-1,3- oxazolidin-2-one	[1][2]
CAS Number	112459-79-7	[1]



Applications in Research

(S)-4-benzyl-3-butyryloxazolidin-2-one is primarily used as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.

In addition to its role in synthesis, it has been identified as a negative control for cell sheet migration inhibitors, making it a useful tool in cell biology research.[1]

Experimental Protocols

The following is a generalized protocol for the acylation of an Evans oxazolidinone, which is a common method for the synthesis of compounds like **(S)-4-benzyl-3-butyryloxazolidin-2-one**. This protocol is based on established methodologies for similar structures.

Materials:

- (S)-4-benzyloxazolidin-2-one
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi)
- Butyryl chloride
- Anhydrous sodium sulfate
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Hexanes

Procedure:

 Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-benzyloxazolidin-2-one and anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

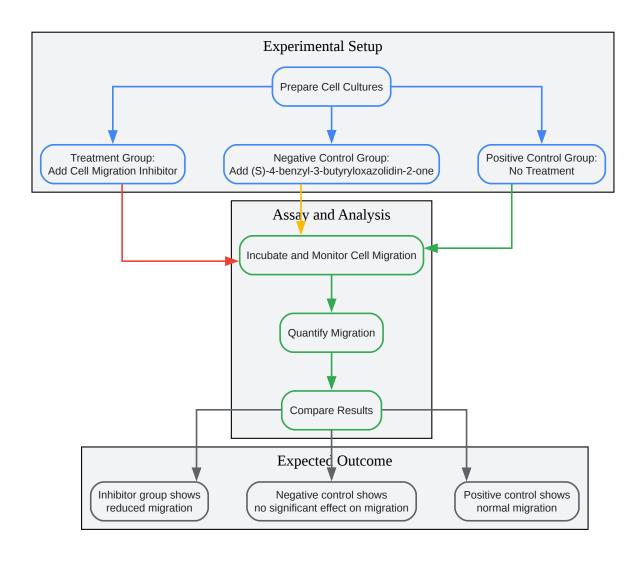


- Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise, and the mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the lithium salt.
- Acylation: Butyryl chloride is added dropwise to the reaction mixture at -78 °C. The reaction
 is stirred for several hours, allowing it to slowly warm to room temperature.
- Quenching: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure (S)-4-benzyl-3-butyryloxazolidin-2-one.

Logical Workflow: Use as a Negative Control

The following diagram illustrates the logical workflow for utilizing **(S)-4-benzyl-3-butyryloxazolidin-2-one** as a negative control in a cell migration assay.





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Caption: Workflow for a cell migration assay using a negative control.

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- 2. (S)-4-benzyl-3-butyryloxazolidin-2-one | C14H17NO3 | CID 11010277 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-4-benzyl-3-butyryloxazolidin-2-one molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019525#s-4-benzyl-3-butyryloxazolidin-2-one-molecular-weight-and-formula]

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